molecular formula C14H15FN2O B1319343 N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937598-09-9

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine

Cat. No. B1319343
M. Wt: 246.28 g/mol
InChI Key: ICGQKXGUHILDOY-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is a compound with the CAS Number: 946774-96-5 and a molecular weight of 260.27 . Another related compound is “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” with the CAS Number: 1185094-28-3 and a molecular weight of 296.73 .


Molecular Structure Analysis

The InChI code for “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . For “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride”, the InChI code is 1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H .


Physical And Chemical Properties Analysis

The molecular weight of “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 260.27 , and for “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” it is 296.73 .

Scientific Research Applications

  • Selective Detection of Trinitrophenol/Picric Acid

    • N,N-Dimethylamine-decorated fluorescent imidazole borates, structurally related to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized for the selective detection of trinitrophenol/picric acid (PA). The interaction involves deprotonation of PA by the -NMe2 group and weak interactions, facilitating selective detection over other polynitrated compounds (Dhanunjayarao et al., 2016).
  • Enhancement of Fluorescence in Stilbene Derivatives

    • Studies on the introduction of N-phenyl substituents to 4-aminostilbenes, which have structural similarities to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, indicate a more planar ground-state geometry about the nitrogen atom, leading to a red shift in absorption and fluorescence spectra and a larger charge-transfer character in the fluorescent excited state (Yang et al., 2002).
  • NMR and X-ray Analysis in Drug Development

    • In drug development, particularly for bicalutamide derivatives, N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine related structures have been observed to undergo unique 1,4-N-->O migrations during N-methylation. These migrations have been confirmed through NMR and X-ray analysis, highlighting the compound's relevance in pharmaceutical chemistry (Patil et al., 2006).
  • Synthesis of Fluorescent Probes for Protein-Protein Interaction Studies

    • The solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, a derivative of N,N-dimethylamine, has been developed as an unnatural amino acid for studying protein-protein interactions. Its fluorescence quantum yield changes significantly with the local solvent environment, providing a tool for dynamic studies of protein interactions (Loving & Imperiali, 2008).
  • Applications in Radiochemical Synthesis and Imaging

    • N,N-Dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, structurally similar to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the human brain serotonin transporter (SERT), providing insights into radiochemical synthesis and neurological imaging (Jarkas et al., 2008).

Safety And Hazards

“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is labeled as an irritant . Similarly, “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” is also labeled as an irritant . Always handle these compounds with appropriate safety measures.

properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGQKXGUHILDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine

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